HDAC6 Inhibitory Potency: Sub-Micromolar Activity vs. Negligible Inhibition by 5-Methyl Isomer
6-Methylbenzofuran-2-carboxylic acid inhibits recombinant human HDAC6 with an IC50 of 830 nM [1]. In stark contrast, the 5-methyl positional isomer exhibits an IC50 > 50,000 nM against HDAC2 [2], representing a greater than 60-fold loss of inhibitory capacity with a positional shift of the methyl group. This demonstrates that the 6-methyl substitution is critical for engagement of the HDAC6 active site.
| Evidence Dimension | HDAC inhibition (IC50) |
|---|---|
| Target Compound Data | 830 nM (HDAC6) |
| Comparator Or Baseline | 5-Methylbenzofuran-2-carboxylic acid: >50,000 nM (HDAC2) |
| Quantified Difference | >60-fold greater potency for 6-methyl analog |
| Conditions | Target compound: human recombinant HDAC6, luminescence assay, 1 hr incubation. Comparator: recombinant human full-length C-terminal His-tagged HDAC2, Boc-Lys(Ac)-AMC substrate. |
Why This Matters
Procurement of the 5-methyl isomer would fail to deliver meaningful HDAC inhibition in cell-based or biochemical assays, making the 6-methyl compound essential for projects targeting HDAC6.
- [1] TargetMine/ChEMBL. Compound CHEMBL1836142: HDAC6 Inhibition IC50 = 830 nM. View Source
- [2] BindingDB BDBM50529130 / CHEMBL4462619. 5-Methylbenzofuran-2-carboxylic acid: HDAC2 Inhibition IC50 > 50,000 nM. View Source
